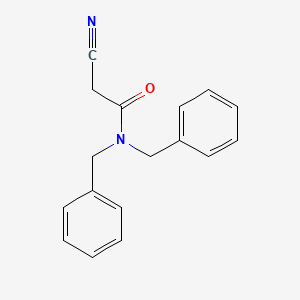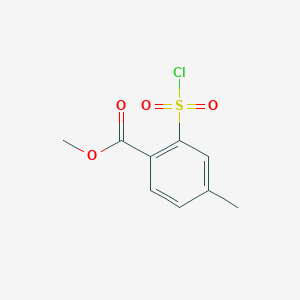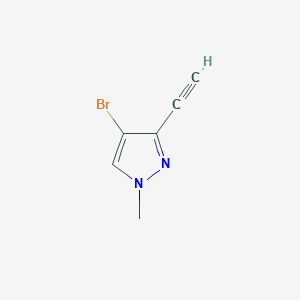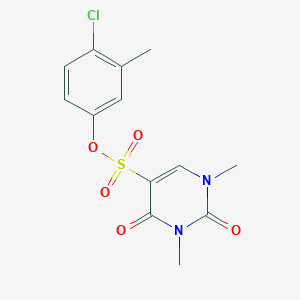![molecular formula C9H8BrNO2S B2553972 2-Bromo-5,6-dimethoxybenzo[d]thiazole CAS No. 864169-36-8](/img/structure/B2553972.png)
2-Bromo-5,6-dimethoxybenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,6-dimethoxybenzo[d]thiazole is a compound that belongs to the family of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of bromine and methoxy groups on the benzene ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the construction of the thiazole ring and subsequent functionalization of the benzene ring. For example, the synthesis of 3-substituted-5,6-dimethoxy-2,3-dihydrobenzo[d]thiazol-2-ones involves introducing various side-chains at the 3-position of the dihydrobenzo[d]thiazol-2-one template . Similarly, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone derivatives and their conversion to thiazole derivatives demonstrates the versatility of brominated precursors in constructing thiazole-containing compounds .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be elucidated using various analytical techniques such as X-ray diffraction, NMR, IR, and mass spectrometry. For instance, the crystal structure of 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea was determined by single-crystal X-ray diffraction, revealing a nearly planar molecule with specific hydrogen bonding and π-π interactions . These structural features are crucial for understanding the properties and reactivity of the molecule.
Chemical Reactions Analysis
Brominated benzo[d]thiazole derivatives are important intermediates for further chemical transformations. The bromine atom can act as a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, the bromination of benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole leads to bromoderivatives that are precursors for the synthesis of dyes and photovoltaic materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5,6-dimethoxybenzo[d]thiazole derivatives are influenced by the presence of substituents on the benzene and thiazole rings. These properties can be characterized by melting point, elemental analysis, and spectroscopic methods. For instance, the antimicrobial activity of synthesized compounds can be assessed to determine their potential as pharmaceutical agents . Additionally, the formation of salts and co-crystals with carboxylic acid derivatives can be studied to understand the non-covalent interactions and supramolecular assemblies formed by these compounds .
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
2-Bromo-5,6-dimethoxybenzo[d]thiazole serves as a crucial intermediate in the synthesis of complex molecules due to its reactive bromo and thiazole groups. For instance, it is used in the preparation of ortho-functionalized arylboronic acids and their derivatives, demonstrating its utility in creating compounds with potential applications in drug discovery and materials science (Dąbrowski et al., 2007). Moreover, its structural motif is common in the synthesis of corrosion inhibitors for steel, highlighting its importance in materials chemistry (Obot et al., 2016).
Photophysical Properties and Materials Science
The compound and its derivatives find applications in the development of novel fluorescent materials for optoelectronic devices. For example, thiazole-based aromatic heterocyclic fluorescent compounds have been designed and synthesized, showcasing their potential in creating materials with adjustable electronic properties for use in electronic and photonic devices (Tao et al., 2013).
Supramolecular Chemistry
In supramolecular chemistry, 2-Bromo-5,6-dimethoxybenzo[d]thiazole derivatives engage in non-covalent interactions, forming salts and co-crystals with various carboxylic acid derivatives. These studies provide insight into the design of molecular assemblies with specific properties, useful in the development of novel materials and nanotechnology applications (Jin et al., 2012).
Antimicrobial and Antifungal Applications
Research has also explored the antimicrobial and antifungal potential of thiazole derivatives. Compounds synthesized from bromo-thiazoles have shown promising activities against various pathogens, indicating their potential in developing new therapeutic agents (Bashandy et al., 2008).
Anticancer and Kinase Inhibition
Moreover, novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives derived from dimedone have been evaluated for their anticancer properties and ability to inhibit specific kinases. These studies contribute to the ongoing search for new anticancer compounds with targeted action mechanisms (Mohareb et al., 2019).
Future Directions
BDBT has potential applications in various fields, and it’s a part of the benzothiazole derivatives which are known for their wide range of biological activities . This suggests that BDBT and its derivatives could be further explored for their potential uses in medicinal chemistry and other related fields.
properties
IUPAC Name |
2-bromo-5,6-dimethoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGQYPIUTNSWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6-dimethoxybenzo[d]thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)
![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)


![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)

![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)


![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)